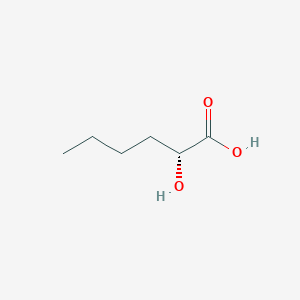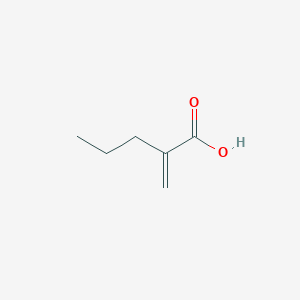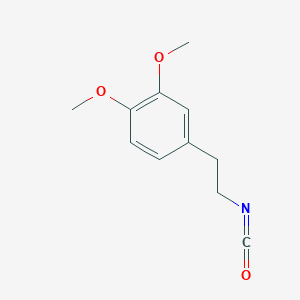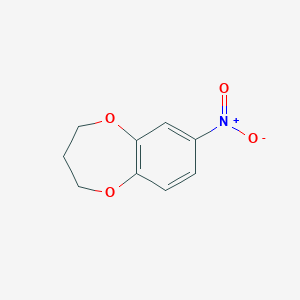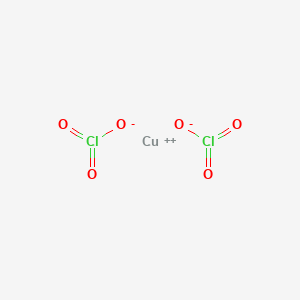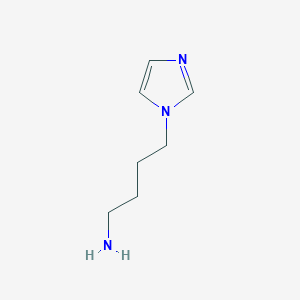
1H-Imidazole-1-butanamine
Übersicht
Beschreibung
1H-Imidazole-1-butanamine is a compound with the molecular formula C7H13N3 . It is also known by other synonyms such as 4-Imidazol-1-yl-butylamine and 4-(1H-imidazol-1-yl)butan-1-amine .
Synthesis Analysis
The synthesis of imidazole compounds has been a topic of interest in recent years. Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of 1H-Imidazole-1-butanamine consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The IUPAC name for this compound is 4-imidazol-1-ylbutan-1-amine .Chemical Reactions Analysis
Imidazole compounds are known for their versatility in chemical reactions. They are key components in functional molecules used in a variety of applications . The imidazole group in biological systems generally acts in acid–base and nucleophilic catalysis .Physical And Chemical Properties Analysis
1H-Imidazole-1-butanamine has a molecular weight of 139.20 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound also has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Multicomponent Reactions
1H-Imidazole-1-butanamine derivatives are valuable building blocks in synthetic chemistry:
- Catalysts and Conditions : Investigations focus on catalysts (such as hydrotalcite-supported copper complexes) and green conditions for sustainable synthesis .
Ionic Liquids and N-Heterocyclic Carbenes (NHCs)
- Imidazole derivatives have extended applications as ionic liquids and NHCs. These compounds serve as solvents, catalysts, and ligands in various chemical processes .
Therapeutic Agents Beyond Pharmaceuticals
Wirkmechanismus
Target of Action
1H-Imidazole-1-butanamine, a derivative of imidazole, interacts with various biological targets. The imidazole ring can mimic or interact with histidine, potentially affecting enzyme activity or protein interactions. It has been found to interact with several proteins, including Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, Serine/threonine-protein kinase pim-1, Isopentenyl-diphosphate Delta-isomerase, Alpha,alpha-trehalose-phosphate synthase [UDP-forming], Leukotriene A-4 hydrolase, Gephyrin, Acyl carrier protein, Sensor protein FixL, Cytochrome c, Circadian clock protein KaiB, Histidinol dehydrogenase, Acyl-CoA thioesterase I .
Biochemical Pathways
The imidazole group is a key component of several biochemical pathways. It plays a central role in the biosynthesis of histidine and purines . The imidazole moiety is synthesized in both routes but used only in purine biosynthesis . The imidazole present in histidine is a catalytic moiety, its chemical arrangement allows it to act as an acid or a base .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-Imidazole-1-butanamine. For instance, the pH of the environment can affect the protonation state of the imidazole ring, potentially influencing its interaction with targets. Additionally, the solvent used can impact the solubility and therefore the bioavailability of the compound .
Zukünftige Richtungen
Imidazole compounds, including 1H-Imidazole-1-butanamine, have promising potential in various fields such as medicinal chemistry. They are key components in functional molecules used in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Eigenschaften
IUPAC Name |
4-imidazol-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZPYJSJSQIEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402615 | |
| Record name | 1H-Imidazole-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-1-butanamine | |
CAS RN |
67319-76-0 | |
| Record name | 1H-Imidazole-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-imidazol-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B1599048.png)
